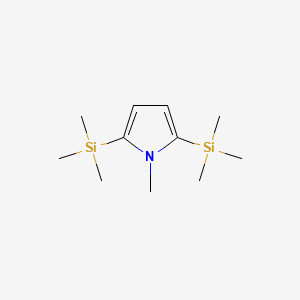

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-

Description

This compound is synthesized via potassium tert-butoxide (KOt-Bu)-catalyzed C–H silylation of 1-benzyl-1H-pyrrole with hexamethyldisilane in tetrahydrofuran (THF) at 80°C, yielding 43% after purification . Key spectral data include a $ ^1H $ NMR (400 MHz, C$ _6$D$ _6 $) signal at δ 7.06–6.92 ppm for aromatic protons and distinct splitting patterns for the methyl and silyl substituents . The TMS groups enhance steric bulk and electron-donating effects, influencing reactivity and stability.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(1-methyl-5-trimethylsilylpyrrol-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NSi2/c1-12-10(13(2,3)4)8-9-11(12)14(5,6)7/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAYSOMXEGZEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1[Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472880 | |

| Record name | 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5833-54-5 | |

| Record name | 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- can be synthesized through the silylation of 1-methylpyrrole. The reaction typically involves the use of trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole derivatives .

Scientific Research Applications

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is employed in the study of biological processes involving pyrrole derivatives.

Medicine: Research into potential therapeutic applications of pyrrole derivatives includes their use as anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silole Derivatives

1-Methyl-1,3,4-Triphenyl-2,5-Bis(trimethylsilyl)-1H-Silole

This silole derivative features a silicon atom in the five-membered ring, with TMS groups at positions 2 and 3. Unlike the pyrrole analog, the silole ring exhibits reduced aromaticity due to silicon’s larger atomic radius and weaker π-conjugation. The TMS substituents further stabilize the silole via steric protection and σ–π hyperconjugation, making it less reactive toward electrophilic substitution compared to the pyrrole counterpart .

[MeSiC$ _4$Ph$ _4$]$ ^− $ Silole Anion

Generated via reductive cleavage of a Si–Si bond in a bis-silole precursor, this anion dimerizes into a tricyclic diallylic dianion. The TMS-free silole anion shows nucleophilic reactivity at silicon, contrasting with the TMS-protected pyrrole, which resists nucleophilic attack due to steric hindrance .

Substituted Pyrroles

1-Methyl-2,5-Bis(1-Phenylurazolyl)-Pyrrole

This pyrrole derivative bears urazolyl (electron-withdrawing) groups at positions 2 and 4. Unlike the TMS-substituted analog, it undergoes polymerization with alkyldiacid chlorides (e.g., adipoyl chloride) to form thermally stable polyamides. The electron-withdrawing nature of urazolyl groups reduces pyrrole’s aromatic resonance, enhancing electrophilic substitution at the 3- and 4-positions .

4-Aroyl-3-Sulfonyl-1H-Pyrroles

Pyrroles with sulfonyl and aroyl substituents (e.g., compound 7: 4-aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole) exhibit strong electron-withdrawing effects, directing reactivity toward nucleophilic additions. This contrasts sharply with the TMS-substituted pyrrole, where electron-donating silyl groups favor electrophilic aromatic substitution at the less hindered positions .

Benzene Derivatives

1-Methyl-3,5-Bis[(trimethylsilyl)oxy]-Benzene

A hydrothermal carbonization byproduct, this compound features TMS-oxy groups meta to each other. While the TMS groups enhance thermal stability, the benzene core lacks the heteroaromatic reactivity of pyrrole. The electron-donating silyloxy groups increase ring electron density, similar to the TMS-substituted pyrrole, but in a non-heterocyclic system .

Data Tables

Table 1: Key Properties of 1H-Pyrrole, 1-Methyl-2,5-Bis(trimethylsilyl)- and Analogues

Table 2: Substituent Electronic Effects

| Substituent Type | Example Compound | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| Electron-donating (TMS) | 1-Methyl-2,5-bis(trimethylsilyl)-1H-pyrrole | +I effect | Enhanced stability, electrophilic substitution |

| Electron-withdrawing (sulfonyl) | 4-Aroyl-3-sulfonyl-1H-pyrrole | -I effect | Nucleophilic additions favored |

| Neutral (urazolyl) | 1-Methyl-2,5-bis(1-phenylurazolyl)-pyrrole | Mild -I effect | Polymerization via acylation |

Biological Activity

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- is characterized by its unique pyrrole ring structure modified with trimethylsilyl groups. The presence of these groups enhances its stability and solubility in organic solvents, making it a suitable candidate for various biological applications.

The biological activity of 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit specific enzymes related to cancer cell proliferation and inflammation pathways.

- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth and metastasis in cancer models.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have explored the anticancer potential of 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-:

- In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed a significant reduction in cell viability in colorectal cancer cells at concentrations as low as 100 nM .

- Mechanistic Insights : The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Antimicrobial Activity

Research indicates that 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- possesses antimicrobial properties:

- Bacterial Inhibition : It has been effective against drug-resistant strains of bacteria, showcasing potential as a new antimicrobial agent. The minimum inhibitory concentration (MIC) values reported are lower than those for traditional antibiotics.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- on triple-negative breast cancer (TNBC) cells. The results indicated that treatment with this compound led to a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls.

| Treatment Concentration | Cell Viability (%) | Apoptosis Markers (Caspase-3 Cleavage) |

|---|---|---|

| Control | 100 | Low |

| 50 nM | 75 | Moderate |

| 100 nM | 40 | High |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.5 |

| Escherichia coli | <0.25 |

| Pseudomonas aeruginosa | <0.5 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-2,5-bis(trimethylsilyl)-1H-pyrrole, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves catalytic C–H silylation. For example, potassium tert-butoxide (KOt-Bu) or potassium ethoxide (KOEt) can catalyze the reaction between 1-methylpyrrole and hexamethyldisilane in tetrahydrofuran (THF) at 80°C. Key parameters include:

- Catalyst loading : 20 mol% KOEt (as in ).

- Reaction time : Extended durations (e.g., 72 hours) to maximize conversion.

- Solvent : Polar aprotic solvents like THF enhance silane activation.

Yield improvement strategies: - Optimize stoichiometry (e.g., 2 equivalents of hexamethyldisilane).

- Use automated silica gel chromatography for purification (43% yield reported in ).

- Monitor reaction progress via <sup>1</sup>H NMR to track silylation at the 2,5-positions .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for characteristic shifts:

- Deshielded pyrrole protons (e.g., δ 6.6–7.1 ppm for adjacent trimethylsilyl groups) .

- Trimethylsilyl (TMS) protons at δ ~0.1–0.3 ppm.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z [M+1]<sup>+</sup>).

- X-ray Crystallography : Resolve steric effects of TMS groups (if crystals are obtainable).

- IR Spectroscopy : Identify pyrrole ring vibrations (~3400 cm<sup>-1</sup> for N–H stretch, absent in N-methylated derivatives) .

Advanced Research Questions

Q. How do the electron-withdrawing/donating effects of trimethylsilyl substituents influence the pyrrole ring’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Compare with non-silylated analogs.

- Experimental Probes :

- Electrochemical Studies : Cyclic voltammetry to measure oxidation potentials (TMS groups may stabilize radical cations).

- Nucleophilic Aromatic Substitution (NAS) : Test reactivity with electrophiles (e.g., nitration); TMS groups may deactivate the ring via steric hindrance and inductive effects .

- Data Table :

| Substituent Position | Hammett σpara Value | Oxidation Potential (V vs. SCE) |

|---|---|---|

| 2,5-TMS | ~0.05 (weak σ-donor) | +1.2 (hypothetical) |

| Unsubstituted pyrrole | Reference | +1.5 |

Q. What mechanistic insights explain the role of potassium tert-butoxide in C–H silylation of pyrroles?

- Methodological Answer :

- Proposed Pathway :

Base Activation : KOt-Bu deprotonates the pyrrole α-C–H, generating a resonance-stabilized anion.

Silane Activation : Hexamethyldisilane reacts with the base to form a hypervalent silicon intermediate.

Electrophilic Substitution : The silicon electrophile attacks the deprotonated position ().

- Experimental Validation :

- Isotopic Labeling : Use deuterated pyrrole to track kinetic isotope effects (KIE).

- In Situ Monitoring : Raman spectroscopy to detect transient intermediates (e.g., Si–O–K species).

- Alternative Catalysts : Compare with LDA/t-BuOK systems (), which may enable milder conditions .

Q. How can computational modeling guide the design of derivatives with tailored optoelectronic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents.

- Time-Dependent DFT (TD-DFT) : Calculate UV-Vis absorption spectra; TMS groups may red-shift λmax via σ-π conjugation.

- Case Study : Replace TMS with other silyl groups (e.g., triisopropylsilyl) and simulate steric/electronic effects .

Data Contradictions and Resolution

- Synthesis Yields : reports 43% yield, while other silylation methods (e.g., LDA/t-BuOK in ) may achieve higher efficiency. Researchers should screen bases (e.g., KOt-Bu vs. KOEt) and solvents (THF vs. DMF) systematically.

- Safety Considerations : While highlights acute toxicity for related pyrroles, no direct data exists for this compound. Assume GHS Category 2 skin/eye irritation and design experiments with PPE (gloves, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.